molecular formula C10H17ClN6S B047658 Cimetidine hydrochloride CAS No. 70059-30-2

Cimetidine hydrochloride

Cat. No. B047658
CAS RN: 70059-30-2
M. Wt: 288.8 g/mol
InChI Key: QJHCNBWLPSXHBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific details on the synthesis of cimetidine hydrochloride in the available literature are not directly highlighted, it is known that cimetidine is synthesized through a multi-step chemical process that involves the creation of an imidazole ring, which is crucial for its activity as an H2-receptor antagonist. The process involves key reactions that introduce the thiourea moiety, critical for its pharmacological activity. The literature emphasizes the drug's safety for short-term use based on extensive patient data and its effectiveness in treating gastrointestinal disorders due to its selective and competitive inhibition of histamine at H2 receptors (Kruss & Littman, 1978).

Molecular Structure Analysis

Cimetidine's effectiveness as a histamine H2-receptor antagonist is largely attributed to its unique molecular structure. The structure features an imidazole ring, essential for its activity, linked to a thiourea moiety. This configuration allows cimetidine to bind selectively to H2 receptors, inhibiting the action of histamine on gastric parietal cells, which reduces stomach acid production. The structure's specificity for H2 receptors over other histamine receptors is a key factor in its utility in treating peptic ulcers and related conditions.

Chemical Reactions and Properties

Cimetidine hydrochloride undergoes various chemical reactions, particularly those influencing its metabolism and interaction with other drugs. It is known to inhibit cytochrome P450 enzymes, affecting the metabolism of other drugs. This property, while contributing to its effectiveness in reducing stomach acid, also underlines the importance of monitoring for potential drug interactions (Sorkin & Darvey, 1983).

Scientific Research Applications

  • Pharmaceutical Field - Treatment of Duodenal Ulcer

    • Cimetidine Hydrochloride Oral Solution is used in the short-term treatment of active duodenal ulcer . Most patients heal within 4 weeks .
    • The method of application is oral administration .
    • The outcomes include the healing of the duodenal ulcer in most patients within 4 weeks .
  • Pharmaceutical Field - Histamine H2-receptor Antagonist

    • Both Cimetidine base and Cimetidine hydrochloride are histamine H2-receptor antagonists that inhibit the production of acid in the stomach .
    • The method of application is oral administration .
    • The outcomes include the inhibition of acid production in the stomach .
  • Physics - Molecular Dynamics Studies

    • Cimetidine base and Cimetidine hydrochloride, with similar structural skeletons but involving different molecular interactions (ionic vs. non-ionic), were characterized using broadband dielectric spectroscopy .
    • The method of application involved BDS experiments performed at ambient and elevated pressures, combined with rheology and temperature-modulated calorimetry studies .
    • The outcomes revealed significant discrepancies in the supercooled dynamics of both samples .
  • Pharmaceutical Field - Intravenous Infusion Fluids

    • Cimetidine hydrochloride was studied for its visual and chemical stabilities in solution with frequently prescribed large-volume parenteral fluids .
    • The method of application involved adding Cimetidine hydrochloride aseptically to each of 22 intravenous fluid products in glass or polyvinyl chloride containers to final concentrations of 120 and 500 mg/100 ml .
    • The outcomes showed that Cimetidine hydrochloride is visually and chemically stable for at least one week at ambient temperatures when combined with commonly used intravenous fluids in concentrations of 120 and 500 mg/100 of solution .
  • Pharmaceutical Field - Total Nutrient Admixture

    • Cimetidine hydrochloride was studied for its stability in a total nutrient admixture .
    • The method of application involved preparing a total nutrient admixture composed of 5% amino acid injection, 20% dextrose injection, and 3% intravenous fat emulsion aseptically in four 2-L ethylene-vinyl acetate bags . Cimetidine hydrochloride injection was added to three of the admixtures to yield final cimetidine concentrations of 600, 1200, and 1800 mg per 1500 mL of admixture .
    • The outcomes showed that cimetidine hydrochloride in concentrations up to 1800 mg per 1500 mL was stable for 24 hours at room temperature .
  • Pharmaceutical Field - Gene Delivery

    • Cimetidine has been demonstrated to act as a hydrophilic domain in cationic lipids and targetable to the gastric system by carrying reporter genes and therapeutic genes through in vitro transfection .
    • The method of application is not specified in the source .
    • The outcomes include successful in vitro transfection .
  • Physics - Dielectric Behavior Studies

    • Cimetidine base and Cimetidine hydrochloride, with similar structural skeletons but involving different molecular interactions (ionic vs. non-ionic), were characterized using broadband dielectric spectroscopy .
    • The method of application involved BDS experiments performed at ambient and elevated pressures, combined with rheology and temperature-modulated calorimetry studies .
    • The outcomes revealed significant discrepancies in the supercooled dynamics of both samples .
  • Chemistry - Plasmonic Nanoprobe

    • A plasmonic nanoprobe exhibits highly sensitive detection of cimetidine at concentrations as low as 2.7 ng mL −1 and is capable of quantitative assay of cimetidine over a range of 3.3–65.6 ng mL −1 .
    • The method of application is not specified in the source .
    • The outcomes include the highly sensitive detection of cimetidine .

Safety And Hazards

Cimetidine may cause serious side effects, including signs of an allergic reaction such as hives, difficult breathing, swelling in your face or throat, or a severe skin reaction . It may also cause serious eye damage, allergy or asthma symptoms or breathing difficulties if inhaled, an allergic skin reaction, damage to fertility or the unborn child, and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6S.ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHCNBWLPSXHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73785-35-0
Record name Guanidine, N-cyano-N′′-methyl-N′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10990302
Record name N-Cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine--hydrogen chloride (1/1)
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Molecular Weight

288.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimetidine hydrochloride

CAS RN

70059-30-2, 71989-90-7
Record name Cimetidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70059-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, N-cyano-N′′-methyl-N′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimetidine hydrochloride [USAN:USP]
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Record name N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine--hydrogen chloride (1/1)
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Record name N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine monohydrochloride
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Record name CIMETIDINE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
811
Citations
PMG Bavin, A Post, JE Zarembo - Analytical profiles of drug substances, 1984 - Elsevier
… infrared spectrum of cimetidine hydrochloride. The spectra were obtained as mineral oil dispersions from 400-625 an-’ on a PerkinElmer Model 457A infrared spectrometer. significant …
Number of citations: 26 www.sciencedirect.com
RJ Baptista, JD Palombo, SR Tahan… - American Journal of …, 1985 - academic.oup.com
… Cimetidine hydrochloride injection was added to three of the … in the admixture containing cimetidine hydrochloride 600 mg, … studied, cimetidine hydrochloride in concentrations up to …
Number of citations: 25 academic.oup.com
AE Watts, K Maruyoshi, CE Hughes… - Crystal Growth & …, 2016 - ACS Publications
… The sample of cimetidine hydrochloride used in this work was purchased from Sigma-Aldrich. … As cimetidine hydrochloride is susceptible to hydration (to form the monohydrate phase), …
Number of citations: 66 pubs.acs.org
GB Smyth, S Duran, W Ravis… - Equine Veterinary …, 1990 - Wiley Online Library
… Five horses were given an iv bolus of 3.3 mag cimetidine hydrochloride (Tagamet, SK&F Lab Co, Carolina, PR 00630). Jugular blood samples were collected immediately before …
Number of citations: 25 beva.onlinelibrary.wiley.com
HA Rosenberg, JT Dougherty, D Mayron… - American Journal of …, 1980 - academic.oup.com
… Cimetidine hydrochloride was added aseptically to each of 22 intravenous fluid products in … Cimetidine hydrochloride is visually and chemically stable . for at least one week at ambient …
Number of citations: 29 academic.oup.com
Y Miyazawa, A Forrest, JJ Schentag… - Current therapeutic …, 2002 - Elsevier
Background: Tamsulosin is an α 1 -adrenergic receptor antagonist that is metabolized primarily via the cytochrome P450 (CYP450) enzymes. Cimetidine hydrochloride is a histamine H …
Number of citations: 11 www.sciencedirect.com
HA Al-Haboubi, IJ Zeitlin - European Journal of Pharmacology, 1982 - Elsevier
… of 5 mg- ml ~ of this suspension was given that an H2-antagonist, cimetidine hydrochloride, … angles to each other, the thigh was also at right cimetidine hydrochloride in saline (1 mg. ml ~…
Number of citations: 19 www.sciencedirect.com
A Somogyi, R Gugler - Clinical pharmacokinetics, 1983 - Springer
Cimetidine is the first histamine H 2 -receptor antagonist with wide clinical application. It is a weak base and a highly water-soluble compound which can be measured in biological …
Number of citations: 187 link.springer.com
GT Elliott, MW McKenzie, SH Curry… - American Journal of …, 1983 - academic.oup.com
The stability of cimetidine hydrochloride in admixtures subjected to freezing and subsequent microwave thawing was studied. Admixtures containing cimetidine 300 mg were prepared …
Number of citations: 9 academic.oup.com
M Rams-Baron, Z Wojnarowska, A Jedrzejowska… - RSC …, 2016 - pubs.rsc.org
Herein, we employed broadband dielectric spectroscopy to characterize the molecular dynamics of the two related materials, cimetidine base and cimetidine hydrochloride, with similar …
Number of citations: 2 pubs.rsc.org

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